molecular formula C16H16N2O3 B8679235 Ethyl 4-(3-aminobenzamido)benzoate CAS No. 85459-63-8

Ethyl 4-(3-aminobenzamido)benzoate

Cat. No. B8679235
M. Wt: 284.31 g/mol
InChI Key: SASAVAWCPGGUNX-UHFFFAOYSA-N
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Patent
US07723538B2

Procedure details

A solution of 4-(3-nitro-benzoylamino)-benzoic acid ethyl ester (0.50 g, 1.59 mmol) in THF (5.0 ml) was treated with tin metal (0.38 g, 3.18 mmol) and 6N HCl (2.5 ml). The mixture was warmed to 50° C. and stirred for 30 min. After cooling to room temperature, the solvent was evaporated, and the residue treated with 10% aqueous NaOH (10.0 ml). The resulting suspension was filtered, washing with water. The solid was dissolved in THF and treated with Na2SO4. After filtration, the filtrate was evaporated to yield 4-(3-amino-benzoylamino)-benzoic acid ethyl ester (0.36 g, 80%) as a light yellow solid, MS (ISP): m/e=285.3 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:22])[C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=2)=[CH:7][CH:6]=1)[CH3:2].[Sn].Cl>C1COCC1>[CH2:1]([O:3][C:4](=[O:23])[C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12](=[O:22])[C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([NH2:19])[CH:14]=2)=[CH:9][CH:10]=1)[CH3:2] |^3:23|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O
Name
Quantity
0.38 g
Type
reactant
Smiles
[Sn]
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with 10% aqueous NaOH (10.0 ml)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washing with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in THF
ADDITION
Type
ADDITION
Details
treated with Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)NC(C1=CC(=CC=C1)N)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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